1-Chloro-2-ethenyl-1-fluoro-2-methylcyclopropane

Description

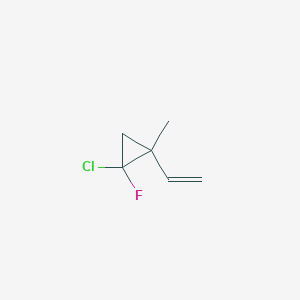

1-Chloro-2-ethenyl-1-fluoro-2-methylcyclopropane is a fluorinated and chlorinated cyclopropane derivative with a strained three-membered ring. Its structure includes a chlorine atom at position 1, a fluorine atom at position 1, a methyl group at position 2, and an ethenyl (vinyl) group at position 2 (Figure 1). The presence of halogen atoms (F, Cl) and unsaturated bonds (ethenyl) imparts unique reactivity and physicochemical properties.

Properties

IUPAC Name |

1-chloro-2-ethenyl-1-fluoro-2-methylcyclopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClF/c1-3-5(2)4-6(5,7)8/h3H,1,4H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZJGLYCRUCDVST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1(F)Cl)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a base-induced cyclopropanation mechanism. Dichloromonofluoromethane acts as a dihalocarbene precursor, while isoprene provides the diene framework. Sodium hydroxide deprotonates dichloromonofluoromethane to generate a chlorofluorocarbene intermediate, which undergoes [2+1] cycloaddition with isoprene.

Key Conditions :

- Catalyst : Tetrabutylammonium bromide (TBAB) as a phase-transfer agent.

- Solvent System : Biphasic mixture of dichloromethane and water.

- Temperature : 10°C to minimize side reactions.

- Molar Ratio : 1:1 stoichiometry between dichloromonofluoromethane and isoprene.

The reaction achieves an 85% yield under optimized conditions, with the cyclopropane ring forming regioselectively at the less substituted double bond of isoprene.

Purification and Characterization

The crude product is isolated via aqueous workup, followed by distillation under reduced pressure. Recrystallization from a petroleum ether-diethyl ether mixture yields pure 1-chloro-2-ethenyl-1-fluoro-2-methylcyclopropane as a colorless liquid. Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with distinct signals for the cyclopropane protons (δ 1.2–1.5 ppm) and vinyl group (δ 5.0–5.4 ppm).

Alternative Methodologies and Comparative Analysis

While the cyclopropanation route dominates industrial production, alternative strategies have been explored for laboratory-scale synthesis.

Halogen Exchange Reactions

Patented methods describe fluorination of preformed chlorocyclopropanes using alkali metal fluorides. For example, 1-chloro-2-methylcyclopropane derivatives react with potassium fluoride in polar aprotic solvents like sulfolane at elevated temperatures (140–220°C). However, this approach suffers from low regioselectivity and competing elimination reactions, limiting its practicality.

Mechanistic Considerations and Side Reactions

Competing Pathways

The primary side reaction in dichlorocarbene cyclopropanation is oligomerization of isoprene, which becomes significant at temperatures above 15°C. Additionally, residual moisture in the reaction medium hydrolyzes the carbene intermediate to form carbonyl byproducts, necessitating rigorous drying of reagents.

Stereochemical Outcomes

The cyclopropanation step proceeds with retention of alkene geometry, favoring the trans-configuration in the vinyl group due to steric hindrance from the methyl substituent. This stereochemical fidelity is critical for applications requiring chiral cyclopropanes.

Industrial-Scale Optimization

Catalytic Enhancements

Replacing TBAB with more lipophilic catalysts like cetyltrimethylammonium bromide improves interfacial transfer efficiency, reducing reaction time by 20%.

Solvent Recycling

The dichloromethane-water biphasic system allows for solvent recovery via phase separation, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-ethenyl-1-fluoro-2-methylcyclopropane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

Addition Reactions: The ethenyl group can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon bonds.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, and amines. These reactions are typically carried out in polar solvents at moderate temperatures.

Addition Reactions: Electrophiles such as halogens, hydrogen halides, and peroxides are used in addition reactions. These reactions often require the presence of a catalyst and are conducted under controlled temperatures and pressures.

Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride are commonly used. The reactions are performed under specific conditions to achieve the desired transformation.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while addition reactions can result in the formation of new carbon-carbon bonds.

Scientific Research Applications

1-Chloro-2-ethenyl-1-fluoro-2-methylcyclopropane has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules. It may serve as a model compound for understanding the behavior of similar cyclopropane derivatives in biological systems.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs with specific therapeutic properties.

Industry: The compound is used in the development of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-chloro-2-ethenyl-1-fluoro-2-methylcyclopropane involves its interaction with molecular targets and pathways in chemical and biological systems. The compound’s reactivity is influenced by the presence of chlorine, fluorine, and ethenyl groups, which can participate in various chemical reactions. In biological systems, the compound may interact with enzymes and receptors, leading to specific biochemical effects.

Comparison with Similar Compounds

Comparison with Similar Cyclopropane Derivatives

Structural Analogues and Substituent Effects

(a) 1-(2-Chloroethynyl)-1-methoxy-2,2,3,3-tetramethylcyclopropane

- Structure : Contains a chloroethynyl (Cl–C≡C–) group and methoxy substituent (Figure 2) .

- Molecular Weight : 186.68 g/mol (vs. ~164.6 g/mol for the target compound).

- Key Properties :

- XLogP3 : 3.2 (high hydrophobicity due to methyl groups).

- Topological Polar Surface Area (TPSA) : 9.2 Ų (low polarity, similar to the target compound due to halogens).

- Reactivity : The chloroethynyl group introduces alkyne reactivity, contrasting with the ethenyl group in the target compound, which may undergo addition reactions.

(b) 1-(5-Bromo-2-chlorophenyl)-2,2-dichloro-1-(4-ethoxyphenyl)cyclopropane

- Structure : Aromatic substituents (bromo, chloro, ethoxy) dominate (Figure 3) .

- Synthesis : Prepared via dichlorocarbene addition to an alkene intermediate under basic conditions.

- Crystallinity : Forms stable crystals due to π-π stacking of aromatic rings, a feature absent in the target compound.

(c) (2-Methyl-3-phenylphenyl)methyl (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate

Physicochemical Properties

Biological Activity

1-Chloro-2-ethenyl-1-fluoro-2-methylcyclopropane is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its significance in biological research.

1-Chloro-2-ethenyl-1-fluoro-2-methylcyclopropane is characterized by its unique cyclopropane structure, which contributes to its reactivity and biological activity. The presence of chlorine and fluorine substituents enhances the compound's lipophilicity, potentially affecting its interaction with biological membranes.

Biological Activities

Research indicates that cyclopropane derivatives exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Cyclopropane compounds have shown effectiveness against various bacteria and fungi. The structural features of 1-chloro-2-ethenyl-1-fluoro-2-methylcyclopropane may contribute to its ability to disrupt microbial membranes or inhibit essential enzymatic pathways.

- Antitumor Properties : Some studies suggest that cyclopropane derivatives can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) or interference with cell signaling pathways.

- Insecticidal Effects : The compound's structure may also confer insecticidal properties, making it a candidate for agricultural applications as a pest control agent.

The biological activity of 1-chloro-2-ethenyl-1-fluoro-2-methylcyclopropane can be attributed to several mechanisms:

- Enzyme Inhibition : Cyclopropane derivatives can act as enzyme inhibitors by forming stable complexes with active sites. This can lead to the inhibition of critical metabolic pathways in target organisms.

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into lipid membranes, potentially altering membrane fluidity and permeability, which can be detrimental to microbial cells.

- Reactive Intermediate Formation : The compound may undergo metabolic activation, leading to the formation of reactive intermediates that can interact with cellular macromolecules, causing damage and triggering cell death.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antitumor | Induction of apoptosis in cancer cell lines | |

| Insecticidal | Toxicity against specific insect species |

Case Study: Antitumor Activity

A study investigating the antitumor effects of cyclopropane derivatives found that 1-chloro-2-ethenyl-1-fluoro-2-methylcyclopropane exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to increased ROS production and subsequent activation of apoptotic pathways. This highlights the potential for developing this compound as a chemotherapeutic agent.

Q & A

Q. What are the recommended synthetic routes for 1-Chloro-2-ethenyl-1-fluoro-2-methylcyclopropane, and what key reaction conditions must be controlled?

- Methodological Answer : Synthesis typically involves cyclopropanation of halogenated alkenes. A plausible route includes:

- Step 1 : Fluorination of a pre-functionalized alkene precursor using agents like Selectfluor® under anhydrous conditions (40–60°C, DMF solvent) to introduce the fluorine substituent .

- Step 2 : Cyclopropanation via [2+1] cycloaddition using dichlorocarbene (generated from chloroform and a strong base like NaOH) .

- Critical Conditions : Strict temperature control (±2°C) to avoid ring-opening side reactions, inert atmosphere (N₂/Ar), and stoichiometric precision for halogenation steps .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify cyclopropane ring protons (δ 1.2–2.5 ppm) and vinyl/chlorine coupling patterns. Fluorine substituents induce deshielding in adjacent carbons .

- GC-MS : Monitor molecular ion peaks (e.g., m/z 162 [M]⁺) and fragmentation patterns to confirm halogen retention .

- X-ray Crystallography : Resolve bond angles (e.g., cyclopropane C-C-C ~60°) and stereochemistry (e.g., cis/trans substituents) .

Q. What stability concerns arise for halogenated cyclopropanes under storage or experimental conditions?

- Methodological Answer :

- Thermal Stability : Decomposition occurs above 80°C; store at –20°C in amber vials to prevent light-induced radical reactions .

- Moisture Sensitivity : Hydrolysis of the cyclopropane ring is accelerated in protic solvents (e.g., H₂O/EtOH). Use desiccants like silica gel in storage .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselectivity in ring-opening reactions of this compound?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing fluorine atom directs nucleophilic attack to the less electronegative carbon (e.g., SN2 at the methyl-substituted cyclopropane carbon) .

- Steric Effects : The ethenyl group creates steric hindrance, favoring ring-opening at the less substituted position. Computational modeling (DFT) predicts activation energies for competing pathways .

- Experimental Validation : Compare kinetic data from reactions with Grignard reagents (e.g., MeMgBr) versus electrophiles (e.g., H₂O/H⁺) .

Q. How can contradictions between computational predictions and experimental reactivity data be resolved?

- Methodological Answer :

- Case Study : If DFT models underestimate ring strain energy:

Validate computational parameters (e.g., basis sets like 6-311+G(d,p)) against experimental X-ray bond lengths .

Use hybrid QM/MM methods to account for solvent effects (e.g., toluene vs. DMSO) .

- Data Reconciliation : Cross-check with spectroscopic kinetics (e.g., time-resolved IR for intermediate detection) .

Q. What in vitro assays evaluate the bioactivity of this compound, given its structural analogs?

- Methodological Answer :

- Enzyme Inhibition : Screen against cytochrome P450 isoforms (CYP3A4/CYP2D6) using fluorometric assays (e.g., Vivid® substrates) .

- Antimicrobial Activity : Test via microdilution (MIC values) against Gram-positive bacteria (e.g., S. aureus), noting halogen substituents’ role in membrane disruption .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa), comparing EC₅₀ values to non-halogenated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.